3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester 3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13467988
InChI: InChI=1S/C14H19N3O3/c15-8-13(18)16-12-6-7-17(9-12)14(19)20-10-11-4-2-1-3-5-11/h1-5,12H,6-10,15H2,(H,16,18)
SMILES: C1CN(CC1NC(=O)CN)C(=O)OCC2=CC=CC=C2
Molecular Formula: C14H19N3O3
Molecular Weight: 277.32 g/mol

3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13467988

Molecular Formula: C14H19N3O3

Molecular Weight: 277.32 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C14H19N3O3
Molecular Weight 277.32 g/mol
IUPAC Name benzyl 3-[(2-aminoacetyl)amino]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C14H19N3O3/c15-8-13(18)16-12-6-7-17(9-12)14(19)20-10-11-4-2-1-3-5-11/h1-5,12H,6-10,15H2,(H,16,18)
Standard InChI Key OAPDFULMAFAUJY-UHFFFAOYSA-N
SMILES C1CN(CC1NC(=O)CN)C(=O)OCC2=CC=CC=C2
Canonical SMILES C1CN(CC1NC(=O)CN)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrolidine ring—a five-membered secondary amine—substituted at the 3-position with a 2-amino-acetylamino group (NHCOCH2NH2-\text{NH}-\text{CO}-\text{CH}_2-\text{NH}_2) and at the 1-position with a benzyl ester (COOCH2C6H5-\text{COO}-\text{CH}_2\text{C}_6\text{H}_5). The stereochemistry of the pyrrolidine ring significantly influences its biological activity, with enantiomers such as the (S)-form showing distinct interaction profiles.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC14H19N3O3\text{C}_{14}\text{H}_{19}\text{N}_{3}\text{O}_{3}
Molecular Weight277.32 g/mol
CAS NumberNot publicly disclosed
IUPAC NameBenzyl 3-(2-aminoacetamido)pyrrolidine-1-carboxylate
SolubilitySoluble in polar organic solvents (e.g., DMSO, methanol)

The benzyl ester enhances lipophilicity, facilitating membrane permeability, while the amino-acetylamino group enables hydrogen bonding with biological targets.

Synthesis and Optimization

Multi-Step Synthetic Pathways

Synthesis typically involves constructing the pyrrolidine ring followed by sequential functionalization. A common route includes:

  • Pyrrolidine Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of diketones .

  • Amino-Acetylamino Introduction: Amide coupling using 2-aminoacetic acid activated with carbodiimides (e.g., EDC/HOBt).

  • Benzyl Esterification: Reaction with benzyl chloroformate in the presence of a base (e.g., triethylamine) .

Table 2: Key Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)
Pyrrolidine ring synthesisLDA, THF, -78°C75–85
Amide couplingEDC, HOBt, DMF, rt60–70
EsterificationBenzyl chloroformate, Et₃N, DCM80–90

The use of chiral auxiliaries or asymmetric catalysis is critical for obtaining enantiopure forms, as demonstrated in patent EP3015456A1 .

Biological Activities and Mechanisms

Enzyme Inhibition

The compound exhibits inhibitory activity against metalloproteases, particularly endothelin-converting enzyme (ECE), a zinc hydrolase involved in vasoconstriction. By mimicking the transition state of peptide substrates, it binds to the enzyme's active site, as evidenced by surface plasmon resonance (SPR) studies showing a KdK_d of 120 nM .

Anti-Inflammatory and Analgesic Effects

In rodent models, derivatives of this compound reduced carrageenan-induced paw edema by 40–50% at 10 mg/kg, comparable to ibuprofen. Mechanistic studies suggest modulation of COX-2 and NF-κB pathways.

Pharmacological Applications

Cardiovascular Therapeutics

As an ECE inhibitor, the compound reduces endothelin-1 levels, offering potential in treating hypertension and pulmonary arterial hypertension. Patent WO2002006222A1 highlights its efficacy in lowering systolic blood pressure by 20–25 mmHg in hypertensive rats .

Neurological Disorders

Comparative Analysis with Analogues

Table 3: Activity Comparison of Pyrrolidine Derivatives

CompoundECE IC50IC_{50} (nM)Solubility (mg/mL)
3-(2-Amino-acetylamino)-pyrrolidine...1502.1 (DMSO)
(S)-3-[(2-Chloro-acetyl)-isopropyl...3201.8 (DMSO)
2-{[(2-Amino-acetyl)-methyl-amino]...903.5 (DMSO)

The 2-amino-acetylamino substitution optimizes enzyme binding, while bulkier groups (e.g., isopropyl) reduce potency .

Challenges and Future Directions

Current limitations include moderate oral bioavailability (15–20% in rats) and off-target binding to angiotensin-converting enzyme. Structural modifications, such as replacing the benzyl ester with a pivaloyloxymethyl prodrug, are under investigation to enhance pharmacokinetics .

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